molecular formula C12H13ClN2O2S B3037232 {2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 477713-20-5

{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol

Cat. No.: B3037232
CAS No.: 477713-20-5
M. Wt: 284.76 g/mol
InChI Key: VFCLDILZQIADQU-UHFFFAOYSA-N
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Description

{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfinyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler imidazole derivative .

Scientific Research Applications

{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which {2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfinyl]-3-methylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-15-11(7-16)6-14-12(15)18(17)8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLDILZQIADQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 2
Reactant of Route 2
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 3
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 4
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 5
Reactant of Route 5
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 6
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol

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